Fmoc-l-cys(palm)-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

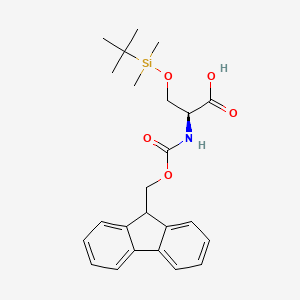

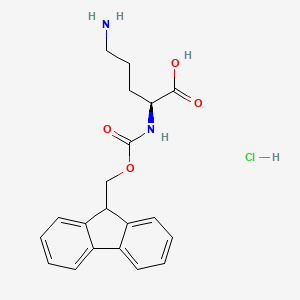

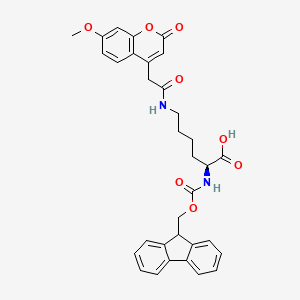

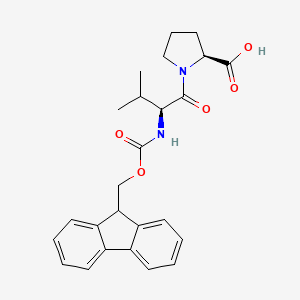

Fmoc-l-cys(palm)-oh is a compound that belongs to the family of Fmoc-protected amino acids. It has a unique structure that makes it useful in various scientific research applications.

Aplicaciones Científicas De Investigación

Peptide and Protein Science

“Fmoc-l-cys(palm)-oh” is used in the field of peptide and protein science . It’s a type of cysteine protecting group that enables a vast array of peptide and protein chemistry . The protection and subsequent deprotection of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Peptide Synthesis

This compound is used in Boc and Fmoc peptide synthesis . The conditions used for its deprotection, its comparison to other related Cys protecting groups, and notable applications of the Cys protecting group in peptide and protein chemistry are all areas of focus .

Protein Bioconjugation

“Fmoc-l-cys(palm)-oh” is used in protein bioconjugation . This involves the covalent and irreversible attachment of biomolecules to proteins, which can be used to alter their properties or add new functions .

Gelation Capability

The compound has been used in research studying the gelation capability of cysteine-modified cyclo (L-Lys-L-Lys)s . The fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (Trt) protecting groups and the exchange of thiol-to-disulfide dominate their gelation capability in organic solvents .

Self-Assembly of Organogelators

The compound is used in the self-assembly of organogelators . Hydrogen bonding and π-π stacking play as major driving forces for the self-assembly of these organogelators .

Convergent Synthesis of Proteins

“Fmoc-l-cys(palm)-oh” is used in the convergent synthesis of proteins . This involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for native chemical ligation (NCL) .

Site-Selective Protein Modification

“Fmoc-l-cys(palm)-oh” is used in site-selective protein modification . This involves the selective modification of specific sites within a protein, which can be used to alter its properties or add new functions .

Solid Phase Peptide Synthesis

This compound is used in solid phase peptide synthesis . The development of a cysteine protecting group for use in solid phase peptide synthesis has been a focus of research .

Peptide Thioester Surrogates

“Fmoc-l-cys(palm)-oh” is used in the synthesis of peptide thioester surrogates . This involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for native chemical ligation (NCL), which remains a challenge in the field .

Thermo-Reversible Organogels

The compound has been used in research studying the formation of thermo-reversible organogels . The Fmoc groups promoted the formation of these organogels in a number of organic solvents .

Hydrogen Bonding and π-π Stacking

“Fmoc-l-cys(palm)-oh” is used in research studying hydrogen bonding and π-π stacking . These are major driving forces for the self-assembly of organogelators .

β-Turn Secondary Structure

The compound is used in research studying the β-turn secondary structure . A β-turn secondary structure was deduced for the organogel of a peptidomimetic based on cysteine-modified cyclo (L-Lys-L-Lys)s .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQOYPTIAPEAG-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-cys(palm)-oh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)